4-(1H-Imidazol-4-yl)aniline
Overview
Description
4-(1H-Imidazol-4-yl)aniline is an organic compound with the molecular formula C9H9N3. It features an imidazole ring attached to an aniline moiety, making it a significant compound in various chemical and biological applications. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality in different fields.
Mechanism of Action
Target of Action
Imidazole derivatives, which include 4-(1h-imidazol-4-yl)aniline, have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, depending on its specific chemical modifications.
Mode of Action
Imidazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in different ways . For instance, some imidazole derivatives act as allosteric inhibitors, blocking the activity of their target enzymes .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that this compound may affect multiple pathways, depending on its specific chemical modifications and the biological context.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that the compound may induce various molecular and cellular changes, depending on its specific chemical modifications and the biological context.
Action Environment
Factors such as ph and salt concentration have been reported to affect the adsorption equilibria of a related compound, 4-(1h-imidazol-1-yl)aniline . These factors could potentially influence the action of this compound as well.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-4-yl)aniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of aniline derivatives with imidazole-forming reagents under controlled conditions. For instance, the reaction of p-nitroaniline with glyoxal and ammonium acetate under reflux conditions can yield the desired imidazole derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process often includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Imidazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Amino-imidazole derivatives.
Substitution: Halogenated or nitrated imidazole compounds.
Scientific Research Applications
4-(1H-Imidazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
- 4-(1H-Imidazol-1-yl)aniline
- 4-(1H-Benzimidazol-2-yl)aniline
- 4-(1H-Pyrazol-1-yl)aniline
Uniqueness: 4-(1H-Imidazol-4-yl)aniline is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a different reactivity profile and potential for diverse applications .
Properties
IUPAC Name |
4-(1H-imidazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENKJXADYBDCLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358688 | |
Record name | 4-(1H-Imidazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29528-28-7 | |
Record name | 4-(1H-Imidazol-5-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29528-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-Imidazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-imidazol-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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